46% Reduction in Days with Significant GI Symptoms vs. Dimethyl Fumarate (Phase III EVOLVE-MS-2)
In the head-to-head, randomized, double-blind, Phase III EVOLVE-MS-2 study, diroximel fumarate (DRF) 462 mg twice daily demonstrated a statistically significant 46% reduction in the number of days patients reported an Individual Gastrointestinal Symptom and Impact Scale (IGISIS) intensity score of ≥2 compared to dimethyl fumarate (DMF) 240 mg twice daily [1]. This primary endpoint directly quantifies superior GI tolerability.
| Evidence Dimension | Days with IGISIS symptom intensity score ≥2 |
|---|---|
| Target Compound Data | Rate Ratio 0.54 (46% reduction) |
| Comparator Or Baseline | Dimethyl Fumarate (DMF) 240 mg BID |
| Quantified Difference | Rate Ratio [95% CI]: 0.54 [0.39-0.75]; p = 0.0003 |
| Conditions | EVOLVE-MS-2: Phase III, randomized, double-blind, 5-week study in patients with relapsing-remitting MS; DRF 462 mg vs DMF 240 mg BID. |
Why This Matters
This provides the strongest, prospective evidence for selecting DRF over DMF based on a clinically meaningful reduction in GI symptom burden.
- [1] Naismith RT, Wundes A, Ziemssen T, et al. Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study. CNS Drugs. 2020 Feb;34(2):185-196. View Source
